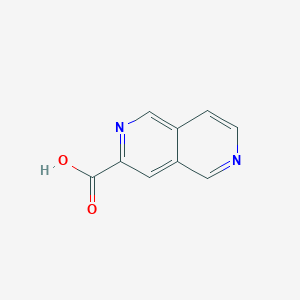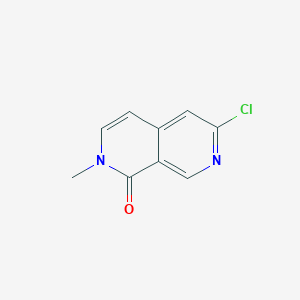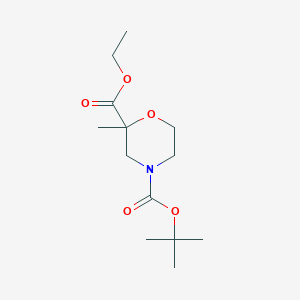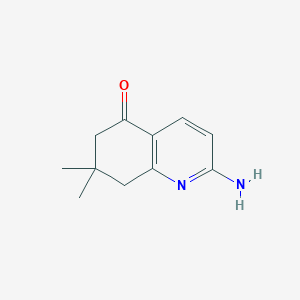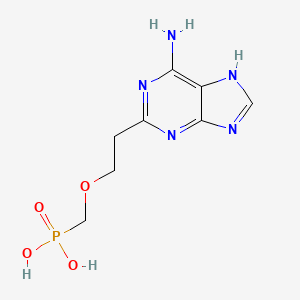
2-(Phosphonomethoxy)ethyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phosphonomethoxy)ethyladenine is a synthetic compound known for its antiviral properties. It is an acyclic nucleoside phosphonate analogue of adenosine monophosphate. This compound has been extensively studied for its potential in treating various viral infections, including hepatitis B and HIV.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phosphonomethoxy)ethyladenine typically involves the reaction of adenine with a phosphonomethoxyethylating agent. One common method includes the use of 2-chloroethylphosphonic acid, which reacts with adenine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Phosphonomethoxy)ethyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can modify the phosphonate group.
Substitution: The adenine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Reduced phosphonate derivatives.
Substitution: Substituted adenine derivatives.
Scientific Research Applications
2-(Phosphonomethoxy)ethyladenine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Studied for its effects on viral replication and enzyme inhibition.
Medicine: Investigated as a potential antiviral drug for treating hepatitis B and HIV.
Industry: Utilized in the development of antiviral therapies and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-(Phosphonomethoxy)ethyladenine involves its conversion to the active diphosphate form within cells. This active form inhibits viral DNA polymerase, preventing viral replication. The compound targets viral enzymes and interferes with the synthesis of viral DNA, thereby reducing the viral load in infected cells.
Comparison with Similar Compounds
Similar Compounds
Adefovir: Another acyclic nucleoside phosphonate with antiviral properties.
Tenofovir: A widely used antiviral drug for treating HIV and hepatitis B.
Cidofovir: Used for treating cytomegalovirus infections.
Uniqueness
2-(Phosphonomethoxy)ethyladenine is unique due to its specific structure, which allows it to effectively inhibit viral DNA polymerase. Its acyclic nature provides stability and resistance to enzymatic degradation, making it a valuable compound in antiviral research.
Properties
Molecular Formula |
C8H12N5O4P |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
2-(6-amino-7H-purin-2-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-6)13-5(12-7)1-2-17-4-18(14,15)16/h3H,1-2,4H2,(H2,14,15,16)(H3,9,10,11,12,13) |
InChI Key |
SRAQADSPYOXWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)CCOCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)

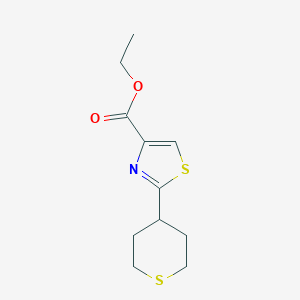
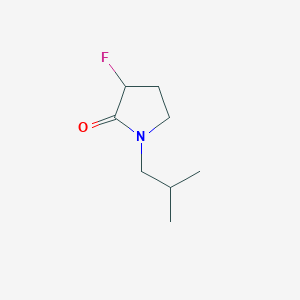

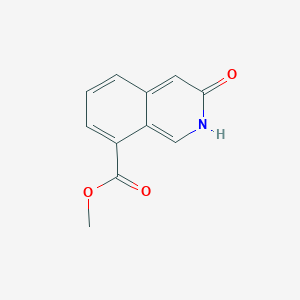
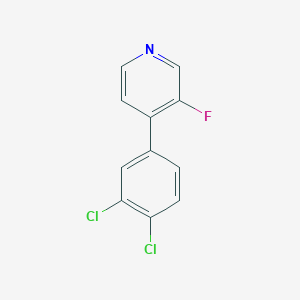
![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)
